Cas no 86386-76-7 (1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole)

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole structure
86386-76-7 structure
商品名:1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
CAS番号:86386-76-7
MF:C11H9F2N3O
メガワット:237.20500
CID:991583
PubChem ID:10130921

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole 化学的及び物理的性質

名前と識別子

    • 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1h-1,2,4-triazole
    • 1-(2-(2,4-difluorophenyl)oxiran-2-yl)methyl-1H-1,2,4-triazole
    • 1,2-epoxy-2-(2,4-difluorophenyl)-3-
    • 1-[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole
    • 2-(2,4-Difluorophenyl)-2,3-epoxy-1-(1H-1,2,4-triazol-1-yl)propane
    • 2-(2,4-Difluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)Methyl]oxirane
    • 2-[(1H-1,2,4-triazol-1-yl)methyl]-2-(2,4-difluorophenyl)oxirane
    • Fluconazole Epoxy IMpurity
    • l-[2-(2,4-Difluoro Phenyl)Oxiranyl] Methyl-lH-1,2,4-Triazole
    • 1-((2-(2,4-Difluorophenyl)oxiranyl)methyl)-1H-1,2,4-triazole
    • TQR1066
    • AKOS005266338
    • FT-0728385
    • 2-(2,4-Difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane
    • 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)oxirane
    • 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane
    • FLUCONAZOLE IMPURITY G [WHO-IP]
    • 2-(2,4-difluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-oxirane
    • 86386-76-7
    • UNII-616851VAC8
    • 1-[2-(2,4-difluorophenyl)-oxiranylmethyl]-1h-[1,2,4]-triazole
    • 1-{[2-(2,4-difluorophenyl)-2-oxiranyl]methyl}-1H-1,2,4-triazole
    • Fluconazole impurity G
    • 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
    • 1[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole
    • FLUCONAZOLE IMPURITY G [EP IMPURITY]
    • 1-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-1h-1,2,4-triazole
    • 1H-1,2,4-Triazole, 1-((2-(2,4-difluorophenyl)-2-oxiranyl)methyl)-
    • CHEMBL2062536
    • 1-[2-(2,4-difluorophenyl)-oxiranylmethyl]-1H-[1,2,4]triazole
    • AC-5335
    • 2-(2,4-difluorophenyl)-2,3-epoxy-1-(1,2,4-triazol-1-yl)propane
    • AO-366/25096001
    • Q27263302
    • Fluconazole impurity G [EP]
    • 1-2(2,4-Difluorophenyl)-2,3epoxypropyl-1H-1,2,4triazol mesylate
    • 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]1H-1,2,4-triazole
    • 1-[2-(2,4-Difluoro-phenyl)-oxiranylmethyl]-1H-[1,2,4]triazole
    • 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
    • 1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
    • (+/-)-2-(2,4-Difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane
    • SCHEMBL75025
    • DTXSID301183907
    • 616851VAC8
    • G76602
    • DB-076607
    • 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
    • インチ: InChI=1S/C11H9F2N3O/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16/h1-3,6-7H,4-5H2
    • InChIKey: UIXQTZYZQHYHRL-UHFFFAOYSA-N
    • ほほえんだ: C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F

計算された属性

  • せいみつぶんしりょう: 237.07100
  • どういたいしつりょう: 237.07136824g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 43.2Ų

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: 70-73°C
  • ふってん: 370.5±52.0 °C at 760 mmHg
  • フラッシュポイント: 177.9±30.7 °C
  • PSA: 43.24000
  • LogP: 1.48200
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole セキュリティ情報

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D446045-1g
1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
86386-76-7
1g
$ 1777.00 2023-09-07
TRC
D446045-500mg
1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
86386-76-7
500mg
$ 1035.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626250-5g
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
86386-76-7 98%
5g
¥11077.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626250-50mg
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
86386-76-7 98%
50mg
¥903.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626250-10mg
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
86386-76-7 98%
10mg
¥388.00 2024-04-28
A2B Chem LLC
AC17978-100mg
1-[2-(2,4-DIFLUOROPHENYL)-2,3-EPOXYPROPYL]-1H-1,2,4-TRIAZOLE
86386-76-7
100mg
$338.00 2024-04-19
A2B Chem LLC
AC17978-1g
1-[2-(2,4-DIFLUOROPHENYL)-2,3-EPOXYPROPYL]-1H-1,2,4-TRIAZOLE
86386-76-7
1g
$1822.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626250-10g
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
86386-76-7 98%
10g
¥15082.00 2024-04-28
TRC
D446045-100mg
1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
86386-76-7
100mg
$ 227.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR2048-30MG
1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
86386-76-7
30mg
¥5835.2 2025-01-10

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Methanesulfonic acid ;  1 h, 0 °C
リファレンス
Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols
Chai, Xiaoyun; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1811-1814

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt
1.2 Solvents: 1,2-Dichloroethane ;  rt
1.3 Catalysts: Cetrimide ;  5 h, rt
1.4 Solvents: Ethyl acetate ;  rt → 10 °C
1.5 Solvents: Ethyl acetate ;  1 h, 10 °C
リファレンス
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
, Hungary, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Toluene ;  3 h, 80 °C
リファレンス
Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14α-demethylase (CYP51)
Zhao, Qing-Jie; et al, Chemistry & Biodiversity, 2007, 4(7), 1472-1479

ごうせいかいろ 4

はんのうじょうけん
1.1 1 h, 0 °C
リファレンス
Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group
Yu, Shichong; et al, RSC Advances, 2013, 3(32), 13486-13490

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate
1.2 Reagents: Dimethyl sulfoxide
リファレンス
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted acyl piperazin-1-yl)-2-propanols
Liang, Shuang; et al, Journal of Medical Colleges of PLA, 2004, 19(3), 142-145

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Cetrimide Solvents: Toluene ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ;  rt → 0 °C
1.4 Solvents: Ethyl acetate ;  1 h, 0 °C
リファレンス
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
, Hungary, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Aluminum chloride
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
リファレンス
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Wu, Wei-feng; et al, Yaoxue Shijian Zazhi, 2009, 27(4), 266-269

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 h, 60 °C
リファレンス
Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains
Jiang, Zhigan; et al, European Journal of Medicinal Chemistry, 2014, 82, 490-497

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 h, 60 °C
リファレンス
From Antidiabetic to Antifungal: Discovery of Highly Potent Triazole-Thiazolidinedione Hybrids as Novel Antifungal Agents
Wu, Shanchao; et al, ChemMedChem, 2014, 9(12), 2639-2646

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Toluene
リファレンス
Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole
Blokhina, Svetlana V.; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 40,

ごうせいかいろ 11

はんのうじょうけん
1.1 1 h, 0 °C
リファレンス
Synthesis and antifungal activity of the novel triazole compounds
Yu, Shichong; et al, MedChemComm, 2013, 4(4), 704-708

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate
1.2 Reagents: Sodium hydroxide
1.3 -
リファレンス
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Wu, Wei-feng; et al, Yaoxue Shijian Zazhi, 2009, 27(4), 266-269

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Aluminum chloride ;  5 h, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ;  5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ;  3 h, 60 °C
3.2 1 h, 0 °C
リファレンス
Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol
Zhou, Yu; et al, Dier Junyi Daxue Xuebao, 2011, 32(7), 754-758

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Cetrimide Solvents: Toluene ,  Water ;  3 h, 60 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ;  1 h, 0 °C
リファレンス
Rapid synthesis of some new propanol derivatives analogous to fluconazole under microwave irradiation in a solventless system
Heravi, Majid M.; et al, Heterocyclic Communications, 2005, 11(1), 19-22

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Isopropanol ;  12 h, rt
2.1 Solvents: Water ;  rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ;  rt → 0 °C
3.3 Solvents: Acetonitrile ;  0 - 5 °C
リファレンス
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
, Hungary, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 1 h, 0 °C
リファレンス
Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment
Yu, Shichong; et al, Archives of Pharmacal Research, 2013, 36(10), 1215-1222

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Potassium carbonate
リファレンス
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-1-piperazinyl]-2-propanols
Liang, Shuang; et al, Zhongguo Yaowu Huaxue Zazhi, 2004, 14(2), 71-75

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Aluminum chloride
1.2 Reagents: Sodium bicarbonate
1.3 -
1.4 -
リファレンス
Synthesis and antifungal activity of triazole derivatives
Hu, Xiaoyan; et al, Huaxue Yanjiu Yu Yingyong, 2010, 22(12), 1573-1577

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  4 h, 60 °C
1.2 1.5 h, 0 °C
リファレンス
Synthesis and antifungal activities of novel triazole derivatives with dithiocarbamates side chain
Zhang, Zhiqiang; et al, Yaoxue Fuwu Yu Yanjiu, 2016, 16(2), 94-97

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Water ;  rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ;  rt → 0 °C
2.3 Solvents: Acetonitrile ;  0 - 5 °C
リファレンス
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
, Hungary, , ,

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Benzyltriethylammonium chloride ,  Potassium carbonate Solvents: Dichloromethane ;  15 - 20 h, 0 °C → rt
2.1 Reagents: Hexadecyltrimethylammonium bromide ,  Sodium hydroxide Solvents: Toluene ;  3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
リファレンス
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In-Vitro and In-Vivo
Zhu, Panhu; et al, Journal of Medicinal Chemistry, 2023, 66(11), 7497-7515

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Raw materials

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Preparation Products

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole 関連文献

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd